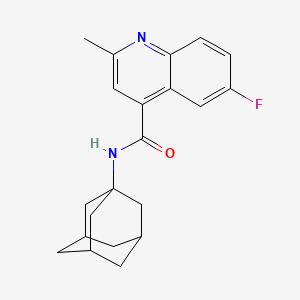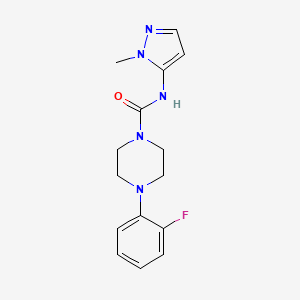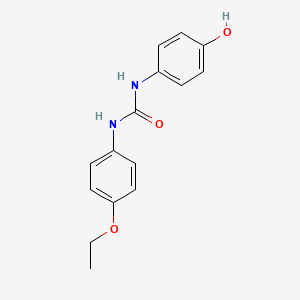
1-(2-Hydroxypropyl)-3-(2-iodophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxypropyl)-3-(2-iodophenyl)urea is an organic compound that features both hydroxypropyl and iodophenyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxypropyl)-3-(2-iodophenyl)urea typically involves the reaction of 2-iodoaniline with 2-hydroxypropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-iodoaniline and 2-hydroxypropyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used to dissolve the reactants.
Reaction Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Automation and continuous flow reactors may be employed to enhance production rates and ensure consistent product quality.
化学反应分析
Types of Reactions
1-(2-Hydroxypropyl)-3-(2-iodophenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodophenyl group can be reduced to form phenyl derivatives.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups.
科学研究应用
1-(2-Hydroxypropyl)-3-(2-iodophenyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is investigated for its potential use in the development of new catalysts and chemical processes.
作用机制
The mechanism of action of 1-(2-Hydroxypropyl)-3-(2-iodophenyl)urea depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl group can form hydrogen bonds with target proteins, while the iodophenyl group can participate in halogen bonding or hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity.
相似化合物的比较
1-(2-Hydroxypropyl)-3-(2-iodophenyl)urea can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)-3-(2-iodophenyl)urea: This compound has a hydroxyethyl group instead of a hydroxypropyl group, which may affect its chemical properties and reactivity.
1-(2-Hydroxypropyl)-3-(4-iodophenyl)urea: This compound has the iodine atom in the para position, which can influence its steric and electronic properties.
1-(2-Hydroxypropyl)-3-(2-bromophenyl)urea: This compound has a bromine atom instead of an iodine atom, which can affect its reactivity and interactions with other molecules.
属性
IUPAC Name |
1-(2-hydroxypropyl)-3-(2-iodophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O2/c1-7(14)6-12-10(15)13-9-5-3-2-4-8(9)11/h2-5,7,14H,6H2,1H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJDMVUFTNYIND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B6636275.png)
![Dimethyl 5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B6636280.png)
![2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid](/img/structure/B6636297.png)





![Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate](/img/structure/B6636344.png)



